

Application Notes and Protocols for BLI-489 Hydrate in Combination with Piperacillin

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Compound of Interest		
Compound Name:	BLI-489 hydrate	
Cat. No.:	B11930724	Get Quote

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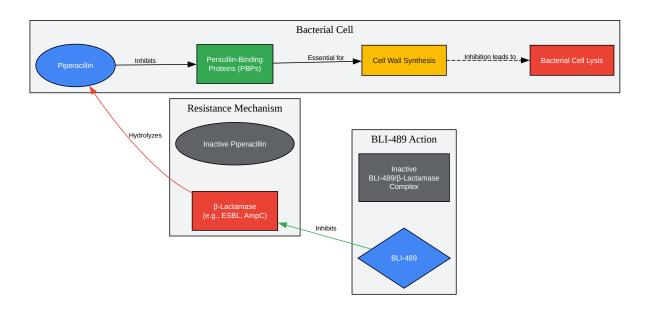
Introduction

BLI-489, a novel bicyclic penem, is a potent inhibitor of Class A, C, and D β -lactamase enzymes. In combination with piperacillin, a well-established β -lactam antibiotic, it represents a promising strategy to combat bacterial resistance. These application notes provide a comprehensive overview of the preclinical data and protocols for the evaluation of the piperacillin/BLI-489 combination, intended to guide further research and development.

Mechanism of Action

Piperacillin acts by inhibiting the synthesis of the bacterial cell wall.[1] However, its efficacy is often compromised by β -lactamase enzymes, which hydrolyze the β -lactam ring of the antibiotic. BLI-489 counters this resistance mechanism by irreversibly binding to and inactivating a broad spectrum of β -lactamases, including extended-spectrum β -lactamases (ESBLs) and AmpC enzymes.[2][3][4] This restores the antibacterial activity of piperacillin against a wide range of resistant Gram-negative and Gram-positive bacteria.[5][6]





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Caption: Mechanism of action of piperacillin in combination with BLI-489.

Data Presentation In Vitro Susceptibility

The combination of piperacillin with a constant concentration of 4 μ g/mL of BLI-489 has demonstrated significantly improved in vitro activity against a wide range of bacterial isolates compared to piperacillin alone or piperacillin-tazobactam.[2][3][4][5][6]

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Piperacillin/BLI-489 and Piperacillin-Tazobactam against Piperacillin-Nonsusceptible Enteric Bacilli[2][5][6]



Organism Group	N	Piperacillin MIC90	Piperacillin- Tazobactam MIC90	Piperacillin/BL I-489 (4 μg/mL) MIC90
All Enteric Bacilli	-	≥ 32	>128	16
ESBL-producing	-	>128	64	8
AmpC-producing	-	>128	>128	16

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Piperacillin/BLI-489 against Anaerobic Bacteria[5]

Organism	N	Piperacillin MIC90	Piperacillin- Tazobactam MIC90	Piperacillin/BL I-489 (4 μg/mL) MIC90
Bacteroides fragilis	-	>128	4	2
Bacteroides thetaiotaomicron	-	>128	16	8
Bacteroides uniformis	-	32	8	4

In Vivo Efficacy

In murine systemic infection models, the combination of piperacillin and BLI-489, at an 8:1 ratio, was found to be optimal and demonstrated enhanced efficacy against various β -lactamase-producing pathogens.[7][8][9][10]

Table 3: In Vivo Efficacy (ED50 mg/kg) of Piperacillin/BLI-489 (8:1) and Piperacillin-Tazobactam in Murine Infection Models[7][9][11]



Pathogen (β- Lactamase Class)	Piperacillin Alone ED50	Piperacillin- Tazobactam ED50	Piperacillin/BLI-489 ED50
E. coli (Class A, TEM- 1)	103	11	13
K. pneumoniae (Class A, SHV-1)	>1121	24	23
S. enterica ser. Typhimurium (Class A ESBL, CTX-M-5)	-	152	45
E. cloacae (Class C, AmpC)	285	71	38
E. coli (Class D, OXA-1)	980	270	86

Note: ED50 is the median effective dose required to protect 50% of the animals from lethal infection.

Experimental Protocols In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of piperacillin in combination with BLI-489 against various bacterial isolates.

Methodology: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
- · Preparation of Antimicrobial Agents:
 - Prepare stock solutions of piperacillin and BLI-489.

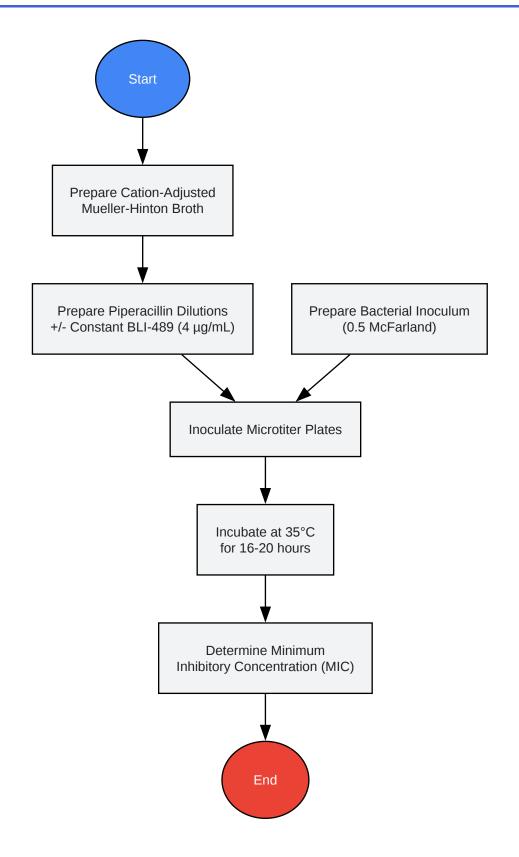






- For the combination testing, a constant concentration of 4 μg/mL of BLI-489 is typically used.[2][3][4][5][6]
- Prepare serial twofold dilutions of piperacillin in CAMHB. For the combination plates, add
 BLI-489 to each well to achieve a final concentration of 4 μg/mL.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵
 CFU/mL in the microtiter plate wells.
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.





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Caption: In Vitro Susceptibility Testing Workflow.



In Vivo Murine Systemic Infection Model

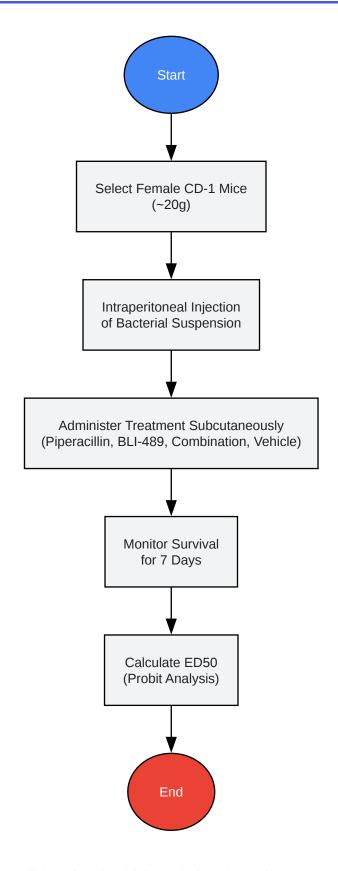
Objective: To evaluate the in vivo efficacy of piperacillin in combination with BLI-489.

Methodology: Acute lethal systemic infection model in mice.

Protocol:

- Animal Model: Use female CD-1 mice (or a similar strain) weighing approximately 20 g.[9]
 [12]
- · Bacterial Challenge:
 - Prepare a suspension of the challenge organism in a suitable medium (e.g., 5% hog gastric mucin).
 - Infect mice via intraperitoneal injection with an inoculum level sufficient to cause death in untreated controls within 24-48 hours.[9][12]
- Treatment:
 - Prepare dosing solutions of piperacillin alone, BLI-489 alone, and the combination (typically an 8:1 ratio of piperacillin to BLI-489).[7][8][9][10]
 - Administer the treatment subcutaneously at 1 and 4 hours post-infection (or other appropriate time points).
 - Include a vehicle control group.
- Observation: Monitor the survival of the mice for 7 days.
- Data Analysis: Calculate the median effective dose (ED50) using probit analysis.





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Caption: In Vivo Murine Infection Model Workflow.



Spontaneous Resistance Development

Studies have shown a low probability of spontaneous resistance development to the piperacillin/BLI-489 combination in vitro for most strains tested, with the exception of P. aeruginosa.[10][13] The mutant prevention concentration (MPC) for all strains was ≤32 mg/L. [10][13] While resistance could be developed through serial passage for some strains, this resistance phenotype was often unstable and reverted after passage in a drug-free medium. [10][13]

Clinical Development Considerations

While extensive preclinical data exists for the piperacillin/BLI-489 combination, specific clinical trial protocols are not publicly available at this time. Based on the development pathways of similar β-lactam/β-lactamase inhibitor combinations, a clinical trial program would likely include:

- Phase I: Studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics of the combination.
- Phase II: Dose-ranging studies in patients with specific infections to evaluate efficacy and further assess safety.
- Phase III: Large-scale, randomized, controlled trials to confirm efficacy and safety against standard-of-care treatments for various infections, such as complicated intra-abdominal infections, complicated urinary tract infections, and pneumonia.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling will be crucial throughout the clinical development to optimize dosing regimens.

Conclusion

The combination of piperacillin and BLI-489 demonstrates significant potential as a valuable therapeutic option for treating infections caused by β -lactamase-producing bacteria. The preclinical data strongly support its continued development. The provided protocols and data summaries serve as a foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the clinical utility of this promising combination.



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